1H and 13C NMR chemical shifts for 4-(Allyloxy)-2-methylpyrimidine
1H and 13C NMR chemical shifts for 4-(Allyloxy)-2-methylpyrimidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(Allyloxy)-2-methylpyrimidine
Introduction: The Central Role of NMR in Modern Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in the fields of medicinal chemistry and drug development.[1][2] Its unparalleled ability to provide detailed atomic-level information about molecular structure, conformation, and dynamics makes it an indispensable tool for researchers.[3][4] For professionals engaged in the synthesis and characterization of novel chemical entities, particularly heterocyclic compounds like pyrimidine derivatives which are prevalent in many biologically active molecules, a thorough understanding of NMR spectral data is critical for unambiguous structure elucidation and validation.[5][6]
This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 4-(allyloxy)-2-methylpyrimidine, a molecule featuring the key pyrimidine scaffold. We will delve into the theoretical chemical shifts, the rationale behind signal assignments, and provide a field-proven experimental protocol for acquiring high-quality NMR data. This document is designed to serve as a practical resource for scientists, enabling them to confidently interpret the NMR data of this and structurally related molecules.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system for 4-(allyloxy)-2-methylpyrimidine is essential. The structure is presented below, with each unique carbon and proton environment labeled.
Caption: Molecular structure of 4-(allyloxy)-2-methylpyrimidine with atom numbering.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted NMR chemical shifts for 4-(allyloxy)-2-methylpyrimidine. These values were generated using computational NMR prediction algorithms and serve as a reliable estimate for experimental results.[7][8][9][10]
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom # | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6 | H6 | 8.3 - 8.5 | Doublet (d) | ~5.5 Hz |
| 5 | H5 | 6.6 - 6.8 | Doublet (d) | ~5.5 Hz |
| 10 | H10 | 5.9 - 6.1 | Ddt | ~17.2, 10.5, 5.3 Hz |
| 11 | H11 (trans) | 5.4 - 5.6 | Ddt | ~17.2, 1.5, 1.5 Hz |
| 11 | H11 (cis) | 5.2 - 5.4 | Ddt | ~10.5, 1.5, 1.5 Hz |
| 9 | H9 | 4.8 - 5.0 | Dt | ~5.3, 1.5 Hz |
| 7 | H7 | 2.4 - 2.6 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom # | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| 2 | C2 | 166 - 168 |
| 4 | C4 | 164 - 166 |
| 6 | C6 | 158 - 160 |
| 10 | C10 | 132 - 134 |
| 11 | C11 | 118 - 120 |
| 5 | C5 | 110 - 112 |
| 9 | C9 | 68 - 70 |
| 7 | C7 | 23 - 25 |
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity, and integration.
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Aromatic/Heteroaromatic Protons (H5, H6): The protons on the pyrimidine ring are in a distinct chemical environment. H6, being adjacent to a ring nitrogen, is expected to be the most downfield signal in the aromatic region (δ 8.3-8.5 ppm).[6] H5 will appear upfield relative to H6 (δ 6.6-6.8 ppm). These two protons will show a doublet splitting pattern due to coupling with each other.
-
Allyl Group Protons (H9, H10, H11): The allylic protons exhibit a classic and complex splitting pattern. The internal methine proton (H10) is coupled to four other protons (two on C9 and two on C11), resulting in a complex multiplet, often a doublet of doublet of triplets (ddt). The terminal vinyl protons (H11) are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They will appear as doublets of doublets of triplets (ddt) due to geminal coupling to each other and cis/trans coupling to H10. The methylene protons adjacent to the ether oxygen (H9) are deshielded and will appear as a doublet of triplets (dt).
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Methyl Protons (H7): The three protons of the methyl group at the C2 position are equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet in the upfield region of the spectrum (δ 2.4-2.6 ppm).
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
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Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are all sp² hybridized and appear in the downfield region. C2 and C4 are attached to two and one nitrogen atoms respectively, and C4 is also bonded to the electronegative ether oxygen, causing them to be the most deshielded carbons in the molecule (δ 164-168 ppm).[11][12] C6, adjacent to a nitrogen, also appears significantly downfield (δ 158-160 ppm). C5 is the most upfield of the ring carbons (δ 110-112 ppm).
-
Allyl Group Carbons (C9, C10, C11): The sp² carbons of the double bond, C10 and C11, are found in the typical alkene region of the spectrum (δ 132-134 and 118-120 ppm, respectively).[13] The sp³ carbon C9, being directly attached to the electronegative oxygen atom, is shifted downfield into the δ 68-70 ppm range.
-
Methyl Carbon (C7): The sp³ hybridized methyl carbon is the most shielded carbon and will appear at the highest field (most upfield) in the spectrum (δ 23-25 ppm).
Experimental Protocol for NMR Data Acquisition
The following protocol describes a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 4-(allyloxy)-2-methylpyrimidine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is an automated or semi-automated process on modern instruments.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Define the acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 45 or 90 degrees).
-
Acquire the Free Induction Decay (FID) data.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
A greater number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Calibrate the chemical shift axis by setting the TMS or residual solvent peak to its known value.
-
-
2D NMR for Structural Validation (Optional but Recommended):
-
To provide definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY: Reveals correlations between coupled protons (e.g., H5 and H6; H9, H10, and H11), confirming their connectivity.
-
HSQC: Shows correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.[3]
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural verification of 4-(allyloxy)-2-methylpyrimidine. By combining predictive data with established principles of spectral interpretation, researchers can confidently assign each signal to its corresponding nucleus within the molecule. The application of the detailed experimental protocol, potentially supplemented with 2D NMR techniques, ensures the acquisition of high-quality, reliable data. This guide provides the necessary framework for drug development professionals to leverage NMR spectroscopy effectively in their research endeavors, facilitating the accurate characterization of novel pyrimidine-based compounds.
References
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- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
- Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
- Organic Syntheses. (2019, March 12).
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